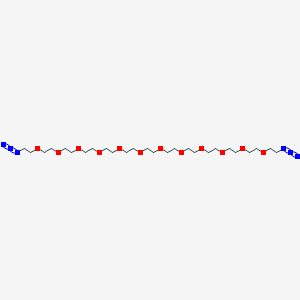
1,38-Diazido-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azido-PEG12-azide is a chemical compound that consists of a polyethylene glycol (PEG) chain of 12 repeating units, with an azide group (-N3) attached to both ends. This bifunctional molecule is widely used in click chemistry due to its ability to react with alkynes, forming stable triazole rings. The hydrophilic PEG spacer increases solubility in aqueous media, making it useful in various biological and chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: Azido-PEG12-azide can be synthesized through the reaction of PEG-diamine with azide-containing reagents. The process typically involves the following steps:
Activation of PEG-diamine: The PEG-diamine is activated using reagents such as N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC).
Azide Introduction: The activated PEG-diamine is then reacted with an azide-containing compound, such as sodium azide (NaN3), to introduce the azide groups at both ends of the PEG chain.
Industrial Production Methods: Industrial production of Azido-PEG12-azide involves scaling up the laboratory synthesis methods, ensuring high purity and consistency. The process is typically carried out under controlled conditions to avoid side reactions and impurities.
化学反应分析
Types of Reactions: Azido-PEG12-azide primarily undergoes click chemistry reactions, particularly the azide-alkyne cycloaddition (CuAAC, RuAAC, and SPAAC). It can also participate in reduction reactions to form primary amines.
Common Reagents and Conditions:
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC): Requires a copper(I) catalyst and a suitable solvent, such as THF or water.
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC): Uses a ruthenium catalyst and can be performed in aqueous or organic solvents.
Strain-promoted azide-alkyne cycloaddition (SPAAC): Does not require a catalyst and can be performed in a variety of solvents.
Major Products Formed: The primary product of these reactions is a triazole ring, which is highly stable and forms the basis for many bioconjugation and material science applications.
科学研究应用
Azido-PEG12-azide is extensively used in scientific research due to its versatility and biocompatibility:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the creation of new materials and coatings with enhanced properties.
作用机制
The mechanism of action of Azido-PEG12-azide involves the formation of triazole rings through azide-alkyne cycloaddition reactions. The azide group reacts with an alkyne to form a stable triazole, which can be used to link various molecules together. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with functional groups on biomolecules or materials.
相似化合物的比较
Azido-PEG12-azide is similar to other PEG-based azides, such as Azido-PEG4-azide and Azido-PEG20-azide. its unique feature is the length of the PEG spacer, which provides better solubility and flexibility in various applications. Other similar compounds include:
Azido-PEG4-azide: Shorter PEG chain, used in smaller-scale applications.
Azido-PEG20-azide: Longer PEG chain, used in applications requiring greater molecular flexibility.
Azido-PEG12-azide stands out due to its optimal balance of solubility, reactivity, and biocompatibility, making it a valuable tool in scientific research and industrial applications.
属性
分子式 |
C26H52N6O12 |
|---|---|
分子量 |
640.7 g/mol |
IUPAC 名称 |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C26H52N6O12/c27-31-29-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-30-32-28/h1-26H2 |
InChI 键 |
ZVBDIRJRLQZIDR-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


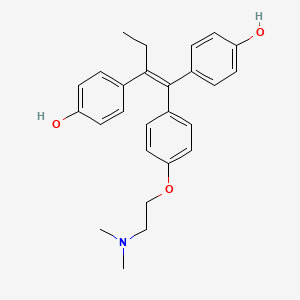
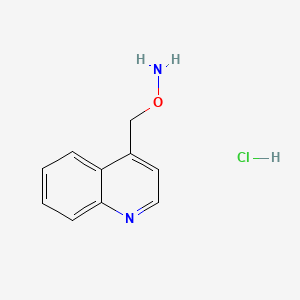
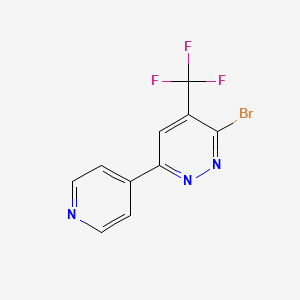
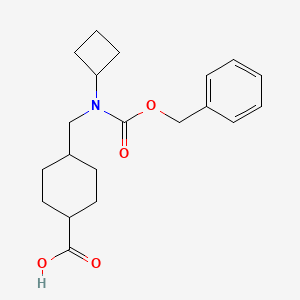
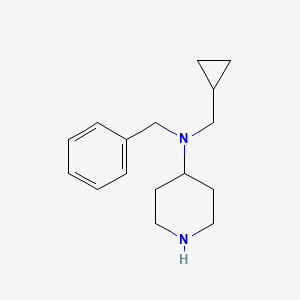

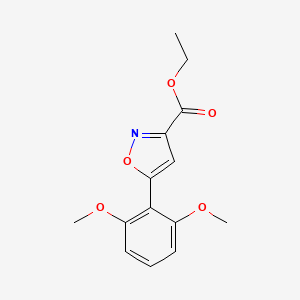
![2-[(Benzyloxy)methyl]prop-2-en-1-ol](/img/structure/B15338882.png)
![N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-diiodo-benzamide;Rafoxanide](/img/structure/B15338894.png)
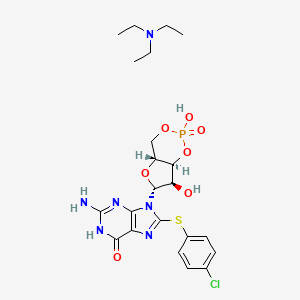
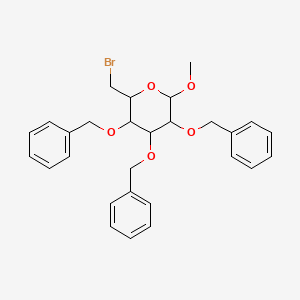

![2,4-Dichloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15338919.png)

